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Compound of Interest

Compound Name: 3,4-Dihydro-2H-pyran-2-one

Cat. No.: B3050525

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-
Dihydro-2H-pyran-2-one, a heterocyclic organic compound of interest in various chemical and
pharmaceutical research domains. Due to the limited availability of public domain Nuclear
Magnetic Resonance (NMR) data for this specific molecule, this guide presents available
experimental data for Infrared (IR) Spectroscopy and Mass Spectrometry (MS). To provide
valuable context for researchers, NMR data for the closely related isomer, Dihydro-2H-pyran-
3(4H)-one, is included for comparative purposes. Detailed experimental protocols for the
acquisition of these spectra are also provided, alongside a visualization of a general
spectroscopic analysis workflow.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 3,4-Dihydro-2H-pyran-2-one
and its isomer.

Infrared (IR) Spectroscopy Data for 3,4-Dihydro-2H-
pyran-2-one
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Frequency (cm™?) Intensity Assignment Reference
C=0 (Carbonyl)
~1740 Strong [1]
stretch
~1240 Strong C-0O-C (Ester) stretch Inferred
2850-3000 Medium C-H (Alkane) stretch Inferred

Note: The IR spectrum for 3,4-Dihydro-2H-pyran-2-one is primarily characterized by a strong
absorption band corresponding to the carbonyl group of the lactone.

Mass Spectrometry (MS) Data for 3,4-Dihydro-2H-pyran-

2-one
m/z Relative Intensity lon Assignment Reference
98 High [M]* (Molecular lon) [1]
70 Moderate [M-COJ* [1]
42 High [CsHeé]* or [CH2CO]* [1]

Note: The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-
MS).[1]

Nuclear Magnetic Resonance (NMR) Data

As of the compilation of this guide, experimental *H and 3C NMR data for 3,4-Dihydro-2H-
pyran-2-one are not readily available in the public domain. As a reference for researchers, the
following tables present the NMR data for the closely related structural isomer, Dihydro-2H-
pyran-3(4H)-one. It is crucial to note the positional difference of the carbonyl group when
utilizing this data for comparative analysis.

1H NMR Spectroscopic Data for Dihydro-2H-pyran-3(4H)-one
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. . Coupling
Chemical Shift . .
Multiplicity Constant (J) Assignment Reference
(3) ppm
Hz

3.94 s H-2 [2]

3.77 t 5.2 H-6 [2]

2.45 t 6.8 H-4 [2]

2.02 quint 6.0 H-5 [2]

Solvent: CDCIs3[2]

13C NMR Spectroscopic Data for Dihydro-2H-pyran-3(4H)-one

Chemical Shift (8) ppm Assignment Reference
207.5 C-3 (C=0) [2]
74.5 C-2 [2]
65.9 C-6 [2]
37.4 C-4 [2]
24.8 C-5 [2]

Solvent: CDCIs[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra for the structural elucidation of the

analyte.
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Materials:

High-field NMR spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCIs)

Analyte (3,4-Dihydro-2H-pyran-2-one)

Internal standard (e.g., Tetramethylsilane, TMS)

Pipettes and vials
Procedure:

e Sample Preparation:

o

Accurately weigh approximately 5-10 mg of the analyte.

[¢]

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a
clean, dry vial.

Add a small amount of TMS as an internal standard (for chemical shift referencing to 0.00
ppm).

[¢]

Transfer the solution to an NMR tube.

[¢]

e Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve homogeneity and optimal resolution.
o Tune and match the probe for the desired nuclei (*H and 13C).

» 'H NMR Acquisition:
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o Acquire a standard one-dimensional *H NMR spectrum.

o Set appropriate parameters, including pulse width, acquisition time, relaxation delay, and
number of scans.

o Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

o Integrate the signals and reference the spectrum to the TMS peak.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Set appropriate parameters, noting that 13C NMR generally requires a larger number of
scans due to the low natural abundance of the 3C isotope.

o Process the data similarly to the *H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the analyte by measuring its absorption
of infrared radiation.

Materials:

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Analyte (3,4-Dihydro-2H-pyran-2-one, as a liquid)

Solvent for cleaning (e.g., isopropanol)

Lint-free wipes
Procedure:
 Instrument Preparation:

o Ensure the FT-IR spectrometer and ATR accessory are clean and dry.
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o Allow the instrument to warm up and stabilize.

e Background Spectrum:

o Acquire a background spectrum with a clean, empty ATR crystal. This will be subtracted
from the sample spectrum to remove contributions from the atmosphere (e.g., COz, H20).

e Sample Analysis:
o Place a small drop of the liquid analyte directly onto the ATR crystal.
o Ensure good contact between the sample and the crystal.

o Acquire the sample spectrum. A sufficient number of scans should be co-added to obtain a
good signal-to-noise ratio.

o Data Processing and Analysis:

o The instrument software will automatically subtract the background spectrum from the
sample spectrum.

o Identify the characteristic absorption bands and correlate them to specific functional
groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the components of a volatile sample and determine their mass-to-
charge ratio for identification.

Materials:

Gas chromatograph coupled to a mass spectrometer

Appropriate GC column (e.g., a non-polar or medium-polarity capillary column)

High-purity carrier gas (e.g., Helium)

Analyte (3,4-Dihydro-2H-pyran-2-one)
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» Volatile solvent for sample dilution (e.g., dichloromethane or hexane)

e Autosampler vials with septa

Procedure:

e Sample Preparation:
o Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., 1 mg/mL).
o Transfer the solution to an autosampler vial.

e Instrument Setup:

o Set the GC oven temperature program. A typical program might start at a low temperature,
ramp up to a higher temperature to elute all components, and then hold.

o Set the injector temperature and mode (e.g., split or splitless).
o Set the carrier gas flow rate.

o Set the MS parameters, including the ionization mode (typically Electron lonization, El, at
70 eV), mass range to be scanned, and scan speed.

e Analysis:
o Inject a small volume (e.g., 1 pL) of the sample into the GC.

o The sample is vaporized and carried through the column by the carrier gas, separating the
components based on their boiling points and interactions with the column's stationary
phase.

o As components elute from the column, they enter the mass spectrometer, where they are
ionized, fragmented, and detected.

o Data Analysis:

o Analyze the resulting chromatogram to determine the retention time of the analyte.
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o Examine the mass spectrum corresponding to the analyte's peak.
o |dentify the molecular ion and characteristic fragment ions.

o Compare the obtained mass spectrum with a library database (e.g., NIST) for
confirmation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound.

General Workflow for Spectroscopic Analysis
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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